molecular formula C21H21NO5 B2484213 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid CAS No. 2580236-64-0

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid

Cat. No. B2484213
CAS RN: 2580236-64-0
M. Wt: 367.401
InChI Key: YMZCYNFXCVKZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid, also known as Fmoc-L-3,4-dihydroxyphenylalanine-OH or Fmoc-L-DOPA-OH, is a chemical compound that is widely used in scientific research. This compound is a derivative of L-DOPA, which is an amino acid that plays a key role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Fmoc-L-DOPA-OH is primarily used in the synthesis of peptides and proteins, and it has a wide range of applications in the field of biochemistry and molecular biology.

Scientific Research Applications

These applications highlight the versatility of EN300-7197168 in scientific research. Its structural features, including the fluorene group and carbamate functionality, contribute to its widespread use across disciplines. Researchers continue to explore novel applications, making this compound an exciting area of study . If you need further details or have additional questions, feel free to ask! 😊

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)13-26-14-9-10-22(11-14)21(25)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZCYNFXCVKZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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